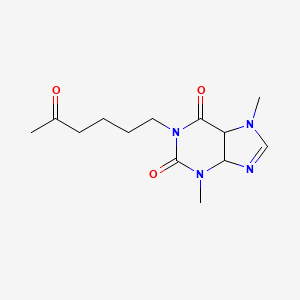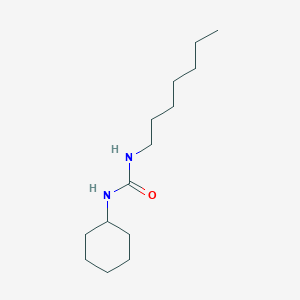![molecular formula C15H12N6O3S B11986139 N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide](/img/structure/B11986139.png)
N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-NITRO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE is a complex organic compound that features a nitro-phenyl group, a pyridinyl group, and a triazolylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-NITRO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Nitro Group: Nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The triazole and nitro-phenyl groups can be coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Final Assembly:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Amino Derivatives: From reduction of the nitro group.
Halogenated Derivatives: From halogenation reactions.
Substituted Triazoles: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Probes: Use in the development of probes for studying biological processes.
Industry
Polymer Chemistry: Use as a monomer or additive in the synthesis of specialty polymers.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3-NITRO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could be involved in redox reactions, while the triazole and pyridinyl groups might participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-NITRO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of N-(3-NITRO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the nitro, pyridinyl, and triazolylsulfanyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H12N6O3S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12N6O3S/c22-13(17-11-2-1-3-12(8-11)21(23)24)9-25-15-18-14(19-20-15)10-4-6-16-7-5-10/h1-8H,9H2,(H,17,22)(H,18,19,20) |
Clé InChI |
GMFNPSLGYLKBLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


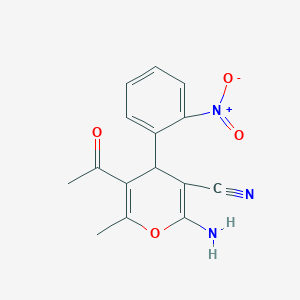
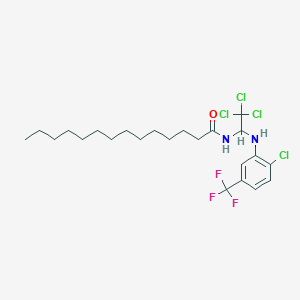

![4-methyl-3-phenyl-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986088.png)

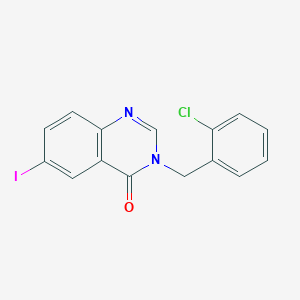
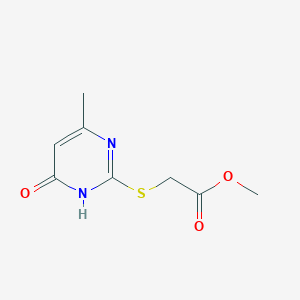
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11986115.png)
![4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11986120.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11986127.png)
![5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B11986131.png)
